molecular formula C7H16N2O3S B7679830 N-[methyl(propyl)sulfamoyl]propanamide

N-[methyl(propyl)sulfamoyl]propanamide

Cat. No. B7679830
M. Wt: 208.28 g/mol
InChI Key: RZKZONMFJZXDJF-UHFFFAOYSA-N
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Description

N-[methyl(propyl)sulfamoyl]propanamide, also known as MPS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and other polar solvents. In

Mechanism of Action

The mechanism of action of N-[methyl(propyl)sulfamoyl]propanamide is not well understood. However, it is believed that it acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, N-[methyl(propyl)sulfamoyl]propanamide may affect the acid-base balance in cells and tissues.
Biochemical and physiological effects:
N-[methyl(propyl)sulfamoyl]propanamide has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of certain bacteria and fungi, to reduce the activity of carbonic anhydrase in red blood cells, and to affect the activity of certain enzymes involved in carbohydrate metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[methyl(propyl)sulfamoyl]propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, which makes it easy to handle in the lab. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments using N-[methyl(propyl)sulfamoyl]propanamide.

Future Directions

There are several future directions for research on N-[methyl(propyl)sulfamoyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Another area of interest is its use as a tool for studying the structure and function of proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of N-[methyl(propyl)sulfamoyl]propanamide and its effects on cellular and physiological processes.
Conclusion:
In conclusion, N-[methyl(propyl)sulfamoyl]propanamide is a sulfonamide compound that has been used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While its mechanism of action is not well understood, it has potential as a therapeutic agent and as a tool for studying protein and enzyme structure and function. Further research is needed to fully understand the potential applications of N-[methyl(propyl)sulfamoyl]propanamide in scientific research.

Synthesis Methods

N-[methyl(propyl)sulfamoyl]propanamide can be synthesized by reacting propanoyl chloride with N-methylpropylamine, followed by the addition of sulfamide. The reaction occurs in the presence of a base, such as sodium hydroxide, and is carried out at room temperature. The product is then purified by recrystallization.

Scientific Research Applications

N-[methyl(propyl)sulfamoyl]propanamide has been used in scientific research for various purposes, including as a reagent for the determination of amino acids and peptides, as an inhibitor of carbonic anhydrase, and as a modifier of protein structure. It has also been used in the synthesis of other compounds, such as sulfonamides and sulfamides.

properties

IUPAC Name

N-[methyl(propyl)sulfamoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-4-6-9(3)13(11,12)8-7(10)5-2/h4-6H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKZONMFJZXDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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